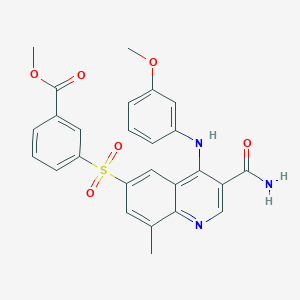

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate

Description

Structural Classification Within Hybrid Quinoline-Sulfonamide Pharmacophores

The target compound belongs to the emerging class of hybrid quinoline-sulfonamide derivatives, a structural category gaining prominence due to its dual capacity for target engagement and pharmacokinetic optimization. The molecule features a quinoline core substituted at the 6-position with a sulfonamide group (–SO₂–) linked to a methyl benzoate moiety, while the 4-position incorporates a 3-methoxyphenylamino group and the 3-position bears a carbamoyl substituent. This architecture aligns with recent trends in hybrid molecule design, where quinoline’s inherent bioactivity is augmented by sulfonamide’s versatility as a zinc-binding group or hydrogen-bond donor.

The quinoline nucleus, a bicyclic system with nitrogen at position 1, provides a planar aromatic framework conducive to π-π stacking interactions with biological targets, as evidenced in antimalarial quinolines like chloroquine. The sulfonamide bridge introduces polarity and hydrogen-bonding capacity, critical for enhancing target affinity and solubility—a strategy validated in carbonic anhydrase inhibitors. Notably, the methyl benzoate ester at the sulfonamide’s para position serves as a prodrug moiety, potentially improving membrane permeability prior to enzymatic hydrolysis to the active carboxylic acid.

Historical Evolution of Multifunctional Quinoline Derivatives in Drug Discovery

Quinoline-based therapeutics have evolved from simple antimalarials to multifunctional agents addressing viral, bacterial, and oncological targets. Early derivatives like quinine (1820) and chloroquine (1934) established the scaffold’s antimalarial utility through heme polymerization inhibition. The 1980s saw diversification into antibacterial fluoroquinolones (e.g., ciprofloxacin), leveraging quinoline’s DNA gyrase inhibition. Contemporary research, as reflected in hybrid quinoline-sulfonamides, emphasizes polypharmacology—a paradigm shift from single-target to multi-target engagement.

The integration of sulfonamides into quinoline architectures emerged from observations that sulfonamide groups enhance target affinity in kinase inhibitors and carbonic anhydrase modulators. For instance, N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazides demonstrated nanomolar cytotoxicity against pancreatic cancer cells, attributable to sulfonamide-mediated protein interactions. Similarly, zinc-coordinated quinoline-sulfonamide hybrids exhibited broad-spectrum antimicrobial activity, with MIC values as low as 19.04 × 10⁻⁵ mg/mL against Staphylococcus aureus. These advancements contextualize the target compound’s design within a trajectory of increasing structural complexity and functional multiplicity.

Rationale for Functional Group Synergy in Target Compound Design

The compound’s functional groups were selected to exploit complementary biochemical interactions. The 3-carbamoyl group (–CONH₂) serves dual roles: as a hydrogen-bond donor/acceptor for target binding and as a metabolic stabilizer, reducing oxidative deamination compared to primary amines. Positioned at the quinoline’s 3-position, this group may occupy hydrophobic pockets in enzyme active sites, as observed in 4-anilinoquinoline-based carbonic anhydrase inhibitors.

The 4-(3-methoxyphenylamino) substituent introduces a methoxy group at the meta position of the aniline ring—a strategic choice informed by structure-activity relationship (SAR) studies. In analogous compounds, meta-substitution improved anticancer activity compared to para- or ortho-methoxy derivatives, likely due to optimized steric compatibility with target proteins. The methoxy group’s electron-donating effects also enhance π-cation interactions with lysine or arginine residues, a mechanism critical in kinase inhibition.

Sulfonamide incorporation at the 6-position follows precedents set by quinoline-8-sulfonamide hybrids, where the –SO₂–NH– group coordinates metal ions in enzymatic active sites. For example, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium(II) complexes showed potent antimicrobial activity attributed to sulfonamide-zinc interactions in microbial metalloenzymes. In the target compound, the sulfonamide’s linkage to methyl benzoate may further modulate solubility and bioavailability, as ester prodrugs are known to enhance cellular uptake of carboxylic acid-containing drugs.

The 8-methyl group on the quinoline ring likely contributes to hydrophobic interactions with target proteins while sterically shielding the sulfonamide linkage from premature metabolic cleavage. This design principle mirrors modifications in third-generation quinolones, where alkyl substitutions improved pharmacokinetic profiles. Collectively, these functional groups exemplify a deliberate orchestration of electronic, steric, and pharmacokinetic properties aimed at optimizing therapeutic efficacy.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O6S/c1-15-10-20(36(32,33)19-9-4-6-16(11-19)26(31)35-3)13-21-23(15)28-14-22(25(27)30)24(21)29-17-7-5-8-18(12-17)34-2/h4-14H,1-3H3,(H2,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFCKLWUEYGSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of catalysts and solvents to facilitate the reactions and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Sulfonylurea Herbicides (Triazine-Based Analogues)

highlights several methyl benzoate derivatives used as herbicides, such as metsulfuron methyl and triflusulfuron methyl . These compounds share a sulfonylurea bridge but differ in their core structure and substituents:

| Property | Target Compound (Quinoline-Based) | Metsulfuron Methyl (Triazine-Based) |

|---|---|---|

| Core Structure | Quinoline ring | 1,3,5-Triazine ring |

| Key Substituents | Carbamoyl, 3-methoxyphenylamino | Methoxy, methyl, sulfonylurea |

| Molecular Formula | C₂₆H₂₃N₃O₄S | C₁₄H₁₅N₅O₆S |

| Primary Use | Research chemical (potential prodrug) | Herbicide (ALS inhibitor) |

Key Differences :

- The quinoline core in the target compound may enable interactions with biological targets (e.g., kinases or receptors) distinct from the triazine-based ALS inhibitors used in herbicides .

Comparison with Its Carboxylic Acid Derivative

and describe 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid (CAS: 801311-41-1), the de-esterified form of the target compound:

| Property | Target Compound (Methyl Ester) | Benzoic Acid Derivative |

|---|---|---|

| CAS Number | 801316-10-9 | 801311-41-1 |

| Molecular Formula | C₂₆H₂₃N₃O₄S | C₂₅H₂₁N₃O₆S |

| Molecular Weight | 473.54 | 491.12 |

| Functional Groups | Methyl ester | Carboxylic acid |

| Lipophilicity | Higher (logP ~3.5 estimated) | Lower (logP ~2.8 estimated) |

Key Differences :

Comparison with Dimethylaminocarbonyl-Substituted Analogues

references a metabolite with a dimethylaminocarbonyl group replacing the carbamoyl moiety:

| Property | Target Compound (Carbamoyl) | Dimethylaminocarbonyl Analogue |

|---|---|---|

| Substituent | -NH₂ (Carbamoyl) | -N(CH₃)₂ (Dimethylaminocarbonyl) |

| Polarity | Higher (hydrogen bond donor) | Lower (no hydrogen bond donor) |

| Basicity | Neutral | Weakly basic (pKa ~7–9) |

Key Differences :

- The dimethylaminocarbonyl analogue’s reduced polarity and basicity may alter pharmacokinetics, such as increased blood-brain barrier penetration .

Research Findings and Implications

- Structural Flexibility: The quinoline core and sulfonyl group position the target compound as a versatile scaffold for modifying bioactivity through substituent changes .

- Prodrug Potential: The methyl ester’s lipophilicity suggests it may act as a prodrug, with hydrolysis to the carboxylic acid form in vivo .

- Divergent Applications : Unlike triazine-based herbicides, the target compound’s structure aligns more closely with kinase inhibitors or receptor antagonists in drug discovery .

Biological Activity

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate, identified by its CAS number 801316-10-9, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a quinoline moiety, which is often associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate is with a molecular weight of 473.54 g/mol. The compound consists of several functional groups that contribute to its biological activity, including a sulfonamide and a carbamate.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular mechanisms.

Antimicrobial Activity

Research indicates that compounds containing quinoline structures often exhibit antimicrobial properties. In vitro studies have shown that Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate demonstrates significant activity against several bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and disruption of bacterial cell wall synthesis. The sulfonamide group may play a crucial role in mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting bacterial growth.

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various quinoline derivatives, including Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate. The findings revealed that this compound showed promising results against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, which is crucial for therapeutic applications .

Q & A

Basic Research Question

NMR : H and C NMR to confirm sulfonyl (δ ~7.5–8.5 ppm for aromatic protons) and ester (δ ~3.9 ppm for methoxy) groups .

HPLC-PDA : Monitor hydrolytic stability under physiological conditions (e.g., simulated gastric fluid) using retention time shifts .

IR Spectroscopy : Validate carbamoyl (N-H stretch ~3350 cm) and ester (C=O ~1720 cm) functionalities .

How can regioselectivity challenges during sulfonation of the quinoline core be addressed?

Advanced Research Question

The 6-position sulfonation competes with 5- or 7-position reactivity. Strategies include:

Directing Groups : Use temporary protecting groups (e.g., acetyl on the 4-amino group) to steer sulfonation to the 6-position .

Advanced Research Question

In Vitro ADME :

- Solubility : Shake-flask method with HPLC quantification in PBS (pH 6.5–7.4) .

- Metabolic Stability : Incubate with liver microsomes and track parent compound depletion via LC-MS .

In Vivo PK : Administer intravenously/orally to rodents, collect plasma samples, and model clearance using non-compartmental analysis .

How can structural modifications improve the compound’s metabolic stability without compromising activity?

Advanced Research Question

Ester Isosteres : Replace the methyl ester with amides or heterocycles (e.g., oxadiazoles) to resist hydrolysis .

Deuterium Labeling : Introduce deuterium at benzylic positions (e.g., methyl groups) to slow CYP450-mediated oxidation .

Prodrug Design : Mask the carbamoyl group as a tert-butyl carbamate, enabling controlled release in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.